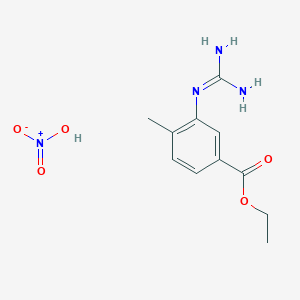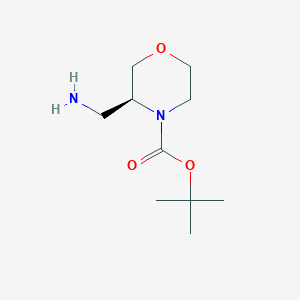
1-Boc-3-ethylaminopiperidine
Vue d'ensemble
Description
1-Boc-3-ethylaminopiperidine is a chemical compound with the molecular formula C12H24N2O2. It is part of the Acros Organics product portfolio .
Synthesis Analysis
The synthesis of 1-Boc-3-ethylaminopiperidine can be achieved using a continuous flow system with ω-transaminase covalently immobilized on an epoxy resin modified with ethylenediamine (EDA). This system allows for rapid adsorption of ω-transaminase, which is further rigidified by multipoint covalent attachment to the modified resin. This efficient continuous bioprocess has potential for large-scale production .
Molecular Structure Analysis
The molecular structure of 1-Boc-3-ethylaminopiperidine consists of a piperidine ring with an ethylamino group and a Boc group attached. The Boc group is stable towards most nucleophiles and bases .
Chemical Reactions Analysis
The Boc group in 1-Boc-3-ethylaminopiperidine is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Physical And Chemical Properties Analysis
1-Boc-3-ethylaminopiperidine is a liquid that appears colorless to yellow. It has a density of 0.995 g/mL at 25 °C .
Applications De Recherche Scientifique
Synthesis of Antibiotics and Bioactive Molecules
1-Boc-3-ethylaminopiperidine is utilized in the stereospecific and regioselective synthesis of enantiopure 1,3-oxazolidin-2-ones, leading to the production of the antibiotic linezolid. This process involves the reduction of amide moieties in unactivated aziridines, followed by N-Boc protection and intramolecular nucleophilic ring opening, showcasing the compound's role in creating pharmacologically significant structures (Morán-Ramallal, R., Liz, R., & Gotor, V., 2008).
Development of New Scaffolds for Combinatorial Chemistry
Orthogonally N-protected 3,4-aziridinopiperidine, a derivative of 1-Boc-3-ethylaminopiperidine, acts as a versatile building block for synthesizing 4-substituted 3-aminopiperidines. These compounds have high potential for biological activity, illustrating the compound's contribution to the development of novel scaffolds for combinatorial chemistry (Schramm, H., Pavlova, M., Hoenke, C., & Christoffers, J., 2009).
Nanoscale Protein Patterning
In a unique application, 1-Boc-3-ethylaminopiperidine derivative polymers were employed for protein patterning on the nanoscale. This process involves the synthesis of poly(Boc-aminooxy tetra(ethylene glycol) methacrylate) and its subsequent patterning using an electron beam writer, followed by oxime chemistry to conjugate proteins, demonstrating the compound's utility in biotechnology and nanomedicine (Christman, K., Broyer, R., Schopf, E., Kolodziej, C., Chen, Y., & Maynard, H., 2011).
Biocatalytic Processes
1-Boc-3-ethylaminopiperidine serves as an intermediate in biocatalytic processes for synthesizing chiral compounds, such as (S)-N-Boc-3-hydroxypiperidine, an important chiral intermediate for pharmaceutical applications. This showcases its role in facilitating environmentally friendly and efficient synthesis methods (Chen, L., Fan, H., Zhang, Y., Wu, K., Wang, H., Lin, J., & Wei, D., 2017).
Pharmaceutical Chemistry and Catalysis
The compound finds extensive use in the synthesis of diverse bioactive molecules, including efforts toward developing novel acetylcholinesterase inhibitors and engaging in palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines. These applications underline its critical role in creating therapeutic agents and advancing chemical synthesis methodologies (Contreras, J., Parrot, I., Sippl, W., Rival, Y., & Wermuth, C., 2001); (Millet, A., & Baudoin, O., 2015).
Propriétés
IUPAC Name |
tert-butyl 3-(ethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-13-10-7-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWWQUZRVODKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659964 | |
| Record name | tert-Butyl 3-(ethylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-ethylaminopiperidine | |
CAS RN |
883546-56-3 | |
| Record name | 1,1-Dimethylethyl 3-(ethylamino)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883546-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(ethylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide](/img/structure/B1521834.png)
![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)









